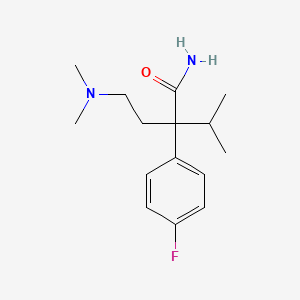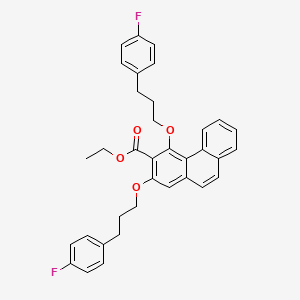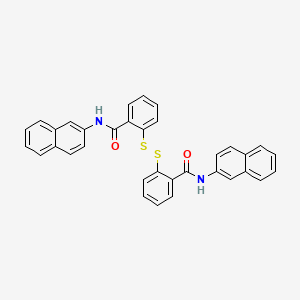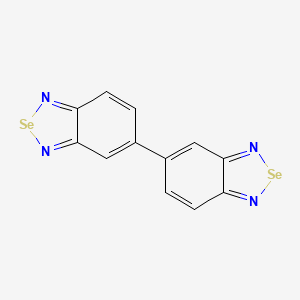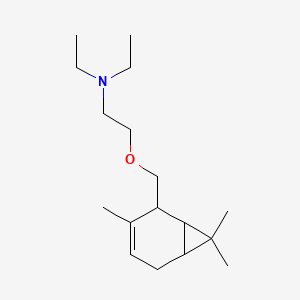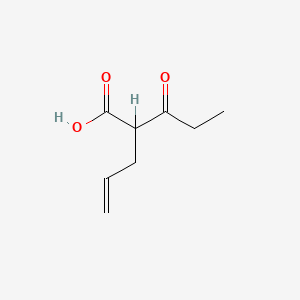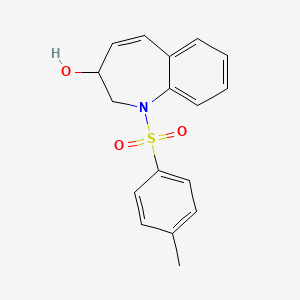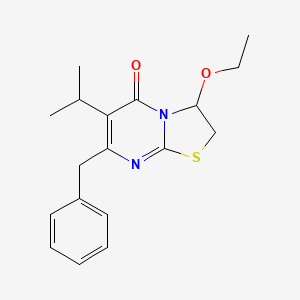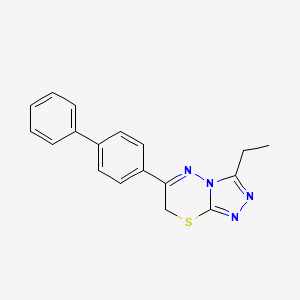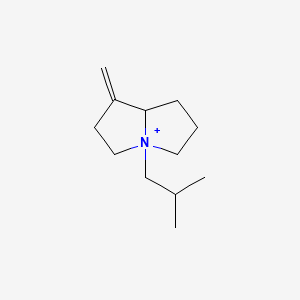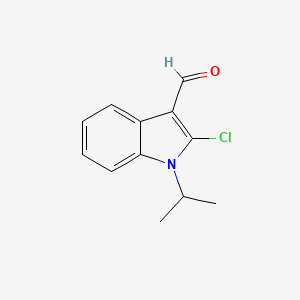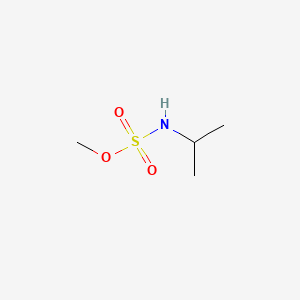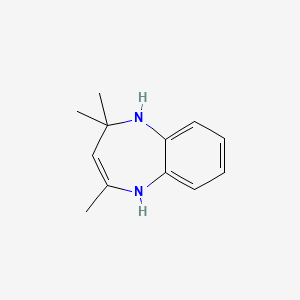
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and three methyl groups attached to the diazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. One common method includes heating o-phenylenediamine with acetone in ethanol under reflux conditions. The reaction proceeds through a cyclization process, forming the benzodiazepine ring .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methyl groups and hydrogen atoms on the benzodiazepine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.
Applications De Recherche Scientifique
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine
- 2,2,4-Trimethyl-1,3-dihydro-1,5-benzodiazepine
Uniqueness
2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of three methyl groups on the diazepine ring.
Propriétés
Numéro CAS |
35190-57-9 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1,5-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-8,13-14H,1-3H3 |
Clé InChI |
WTUNMSITZSIXDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=CC=CC=C2N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


